Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate
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Overview
Description
Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bicyclo[2.2.2]octane core provides a rigid framework that can be functionalized for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate typically involves the functionalization of a bicyclo[2.2.2]octane core. One common method includes the use of carbinol as a protecting group due to its polar character and ease of removal . The synthesis can involve nucleophilic reactions on the terminal alkyne as well as Sonogashira coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for yield and efficiency. The choice of reagents and conditions would be tailored to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the alkyne group to an alkene or alkane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes or receptors, potentially inhibiting or activating biological pathways. The alkyne group can participate in click chemistry, facilitating the attachment of the compound to various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate: Similar structure but with a cyano group instead of an ethynyl group.
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: Contains a hydroxymethyl group instead of an ethynyl group.
Uniqueness
Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate is unique due to its ethynyl group, which provides additional reactivity and potential for functionalization compared to similar compounds. This makes it particularly valuable in applications requiring precise molecular modifications.
Properties
IUPAC Name |
benzyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-17-8-11-18(12-9-17,13-10-17)19-16(20)21-14-15-6-4-3-5-7-15/h1,3-7H,8-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDDOBWPHESDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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